molecular formula C13H10ClNO3 B14265483 Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate CAS No. 136227-41-3

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate

Katalognummer: B14265483
CAS-Nummer: 136227-41-3
Molekulargewicht: 263.67 g/mol
InChI-Schlüssel: DGASCLRLOOLCQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a chlorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate typically involves the reaction of 3-chlorophenol with 2-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxy derivatives.

    Oxidation: Oxidized pyridine carboxylates.

    Reduction: Alcohol derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is unique due to the presence of both a chlorophenoxy group and a pyridine carboxylate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

136227-41-3

Molekularformel

C13H10ClNO3

Molekulargewicht

263.67 g/mol

IUPAC-Name

methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO3/c1-17-13(16)11-6-3-7-15-12(11)18-10-5-2-4-9(14)8-10/h2-8H,1H3

InChI-Schlüssel

DGASCLRLOOLCQR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N=CC=C1)OC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.